molecular formula C15H13N3S B2514227 4-(6-Methyl-2-benzimidazolyl)thiobenzamide CAS No. 1256483-45-0

4-(6-Methyl-2-benzimidazolyl)thiobenzamide

Cat. No. B2514227
CAS RN: 1256483-45-0
M. Wt: 267.35
InChI Key: BVRRFQXJMNIATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methyl-2-benzimidazolyl)thiobenzamide is a chemical compound with the CAS Number: 1256483-45-0 and a molecular weight of 267.35 . It is a versatile material used in scientific research, offering immense potential for various applications such as drug development and catalysis.

Scientific Research Applications

Metabolism and Formation of Metabolites

The metabolism of thiabendazole, a compound closely related to 4-(6-Methyl-2-benzimidazolyl)thiobenzamide, has been studied, revealing the formation of toxic metabolites in mice, including thioamides as ring cleavage products (Mizutani, Yoshida, & Kawazoe, 1994).

Fungicide Metabolism and Reproductive Effects

Methyl thiophanate, a fungicide metabolized into benzimidazole compounds, has been investigated for potential adverse effects on reproduction, although it did not show typical benzimidazole effects like testicular toxicity and embryotoxicity (Traina et al., 1998).

Residue Behavior in Agricultural Products

Studies on thiophanate methyl, another benzimidazole fungicide, have shown its extensive application in agriculture for controlling fruit and vegetable pathogens. Research focused on its residue behavior in strawberries and the associated dietary exposure risks (Malhat et al., 2020).

Potential Anticancer Agent

Research on compounds structurally similar to this compound has led to the discovery of potential anticancer agents. For example, a study identified a novel kinesin spindle protein (KSP) inhibitor showing promising efficacy in treating cancer (Theoclitou et al., 2011).

Structure-Activity Relationship in Anti-Helicobacter pylori Agents

A study exploring the structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles showed their potential as anti-Helicobacter pylori agents, despite being compromised by their propensity to become proton pump inhibitors upon metabolic oxidation (Kühler et al., 1998).

Theoretical Study on Corrosion Inhibition

Benzimidazole and its derivatives have been studied theoretically for their potential as corrosion inhibitors. The research aligns with the experimental data, showcasing their utility in this field (Obot & Obi-Egbedi, 2010).

Photolytic Irradiation in Pharmaceutical Applications

A study on the photolytic irradiation of 2(-4 thiazolyl) benzimidazole, a structurally related compound, revealed new pharmaceutical properties, including the treatment of stomach worm, mold, and fungal diseases (Chourey, 2020).

properties

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRRFQXJMNIATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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